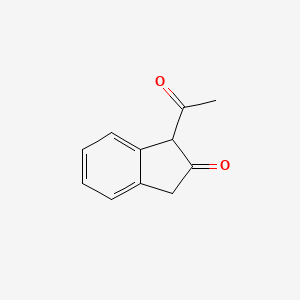

1-Acetyl-1,3-dihydro-2h-inden-2-one

Description

Contextualizing Indenone Derivatives within Organic Synthesis and Methodological Innovation

Indenone and its saturated analog, indanone, are considered privileged scaffolds in chemistry. mdpi.com Their derivatives are central structural units in numerous pharmaceutically active molecules and natural products. acs.org The significance of this framework has made it an attractive target for both organic and medicinal chemists, spurring considerable innovation in synthetic methodologies. acs.org

The synthesis of the indanone core has been a subject of intense research for over a century, leading to a vast arsenal (B13267) of synthetic methods. nih.gov Classic approaches include intramolecular Friedel-Crafts reactions of 3-arylpropionic acids or their corresponding acid chlorides. nih.govbeilstein-journals.org Modern innovations have introduced a wide array of transition-metal-catalyzed reactions, which offer milder conditions and greater functional group tolerance. For instance, rhodium-catalyzed carbonylative cyclizations of alkynes with 2-bromophenylboronic acids provide efficient access to indenone derivatives. organic-chemistry.org Other notable methods include palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides, nickel-catalyzed reductive cyclizations, and gold-catalyzed cyclizations of 2-alkynylaldehyde acetals. organic-chemistry.orgorganic-chemistry.org The Nazarov reaction, an electrocyclic closure of divinyl ketones, also plays a major role in constructing the 1-indanone (B140024) skeleton. nih.gov These diverse synthetic strategies underscore the adaptability and enduring importance of the indenone framework in contemporary organic synthesis. tandfonline.com

Historical Perspectives on Acetyl-Substituted Indenone Scaffolds in Academic Inquiry

The academic exploration of indenone scaffolds dates back to the early 20th century. The first publications detailing the preparation of 1-indanones appeared in the 1920s, marking the beginning of extensive research into this class of compounds. nih.gov One of the earliest documented syntheses of the parent 1-indanone involved the cyclization of phenylpropionic acid chloride with aluminum chloride, reported in 1927. beilstein-journals.org

While early work focused on the fundamental synthesis of the unsubstituted indanone core, these foundational studies paved the way for the development of more complex, substituted derivatives. The introduction of functional groups, such as the acetyl moiety, expanded the synthetic utility and potential applications of the indenone scaffold. The acetyl group, a versatile chemical handle, allows for a range of subsequent chemical transformations, including aldol (B89426) condensations, Knoevenagel condensations, and the formation of heterocyclic rings fused to the indanone framework. nih.gov For example, the reaction of indane-1,3-dione (a related scaffold) with ethyl acetate (B1210297) is a key step in forming an intermediate that can be further modified. nih.gov Although specific historical accounts focusing solely on acetyl-substituted indenones are sparse, their development is intrinsically linked to the broader historical progression of indanone chemistry, evolving from simple cyclization reactions to more sophisticated, multi-step synthetic sequences aimed at creating functionalized molecules for various scientific investigations. beilstein-journals.org

Current Research Trajectories and Scholarly Significance of 1-Acetyl-1,3-dihydro-2H-inden-2-one Analogs

Current research continues to leverage the indenone scaffold to create novel molecules with significant biological activities. Analogs of this compound, particularly those based on the 1-indanone and 1,3-indandione (B147059) core, are being actively investigated in medicinal chemistry.

One major area of research is the development of agents for neurodegenerative diseases. nih.gov Structure-activity relationship (SAR) studies have identified 1-indanone and 1,3-indandione derivatives as promising ligands for detecting misfolded α-synuclein aggregates, which are hallmarks of Parkinson's disease. nih.gov Certain novel 1-indanone derivatives have demonstrated high binding affinity (with K_d_ values in the low nanomolar range) and significant selectivity for α-synuclein fibrils over other protein aggregates like amyloid-β and tau. nih.gov

In another therapeutic area, 2-benzyl-1-indanone analogs have been identified as potent inhibitors of interleukin-5 (IL-5), a key cytokine in inflammatory responses. nih.gov SAR studies on this class of compounds revealed that specific substitutions, such as a hydroxyl group on the benzyl (B1604629) ring and a bulky hydrophobic group on the indanone ring, are crucial for potent inhibitory activity, with some analogs showing IC_50_ values in the low micromolar range. nih.gov

Furthermore, the indenone scaffold is being utilized in the design of photoswitchable molecules. 2-Benzylideneindan-1-one analogs have been developed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two important targets in Alzheimer's disease therapy. mdpi.com These compounds can exist as E/Z isomers, with their ratio controlled by UV light, leading to differential inhibitory activity. This approach combines multitarget-directed ligand design with photopharmacology, opening new avenues for drug development. mdpi.com These examples highlight the ongoing scholarly significance of indenone analogs as versatile platforms for creating functionally complex molecules for chemical biology and medicinal chemistry.

Physicochemical and Spectroscopic Data of Indenone Scaffolds

The following table summarizes key properties for indenone-related compounds. Data for the specific title compound is limited; therefore, properties for the isomeric 2-Acetyl-1-indanone and the parent scaffolds are provided for context and comparison.

| Property | 2-Acetyl-1-indanone | 1-Indanone | 2-Indanone |

| CAS Number | 5350-68-5 nih.gov | 83-33-0 nist.gov | 615-13-4 nist.gov |

| Molecular Formula | C₁₁H₁₀O₂ nih.gov | C₉H₈O nist.gov | C₉H₈O nist.gov |

| Molecular Weight | 174.20 g/mol nih.gov | 132.16 g/mol nih.gov | 132.16 g/mol nist.gov |

| IUPAC Name | 2-acetyl-2,3-dihydroinden-1-one nih.gov | 2,3-dihydro-1H-inden-1-one nist.gov | 1,3-dihydro-2H-inden-2-one nist.gov |

| Synonyms | 2-ACETYL-1-INDANONE nih.gov | α-Indanone, Indan-1-one nist.gov | β-Hydrindone, Indan-2-one nist.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

29926-52-1 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-acetyl-1,3-dihydroinden-2-one |

InChI |

InChI=1S/C11H10O2/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)13/h2-5,11H,6H2,1H3 |

InChI Key |

ASCGGBWPDCSXOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C(=O)CC2=CC=CC=C12 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 1 Acetyl 1,3 Dihydro 2h Inden 2 One and Its Core Analogs

Classic Retrosynthetic Disconnections and Precursor Chemistry for Indenone Construction

The foundational approaches to constructing the indenone skeleton often involve intramolecular cyclization reactions. A common retrosynthetic analysis of the 1,3-indandione (B147059) framework, a close relative and precursor to 1-acetyl-1,3-dihydro-2H-inden-2-one, points to dialkyl phthalates and alkyl acetates as starting materials. nih.gov The reaction proceeds via a nucleophilic addition under basic conditions, followed by hydrolysis and decarboxylation. nih.gov

Another classic method is the Knoevenagel condensation, which utilizes the reactivity of the methylene (B1212753) group flanked by two carbonyls in 1,3-indandione. nih.gov This reaction, typically catalyzed by piperidine (B6355638) in ethanol, allows for the condensation of 1,3-indandione with aldehydes to form various derivatives. nih.govijpsr.comiajps.com For instance, 2-aryl-1,3-indandiones can be prepared by reacting phthalide (B148349) with an appropriate aldehyde in the presence of sodium ethoxide. nih.gov

Furthermore, intramolecular Friedel–Crafts acylation of 3-arylpropanoic acids or their corresponding acyl halides serves as a direct route to 1-indanones, which can be further functionalized. nih.govpreprints.org This reaction is often promoted by strong acid catalysts.

Table 1: Classic Precursors and Reactions for Indenone Core Synthesis

| Precursor 1 | Precursor 2 | Reaction Type | Key Reagents/Catalysts | Product Type |

| Dialkyl phthalate | Alkyl acetate (B1210297) | Nucleophilic Addition/Cyclization | Base (e.g., sodium ethoxide) | 1,3-Indandione derivative |

| 1,3-Indandione | Aldehyde | Knoevenagel Condensation | Piperidine, Ethanol | 2-Substituted-1,3-indandione |

| Phthalide | Aldehyde | Condensation | Sodium ethoxide | 2-Aryl-1,3-indandione |

| 3-Arylpropanoic acid | - | Intramolecular Friedel-Crafts Acylation | Strong acid (e.g., TFA) | 1-Indanone (B140024) |

Modern Catalytic Methods for Assembling the this compound Framework

Modern synthetic chemistry has introduced a variety of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance for constructing the indenone framework.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized indenone synthesis, with palladium and rhodium being the most prominent metals employed. bohrium.com The Larock indenone synthesis, a palladium-catalyzed annulation of ortho-halogenated benzaldehydes with alkynes, was a seminal development in this area. bohrium.com While effective, this method has limitations regarding regioselectivity with certain alkynes. bohrium.com

Subsequent advancements have expanded the scope of palladium-catalyzed reactions to include various precursors like ortho-iodoaryl nitriles and ortho-ester-containing phenylboronic acids. bohrium.com Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates has also proven to be a successful strategy for synthesizing indenones. organic-chemistry.orguniversiteitleiden.nl A one-pot synthesis of substituted indenones has been achieved through a palladium-catalyzed direct acylation of o-iodoketones with aldehydes, followed by an intramolecular aldol (B89426) condensation. nih.gov Molybdenum hexacarbonyl has been used as a solid carbon monoxide source in palladium-catalyzed carbonylation reactions to produce indenones from o-bromoaryl iodides and alkynes. acs.org

Rhodium has also emerged as a powerful catalyst for indenone synthesis. bohrium.comacs.org Rhodium-catalyzed C-H activation and annulation of aromatic compounds with alkynes is a widely used strategy. acs.orgnih.govresearchgate.net For example, the direct annulation of benzaldehydes with alkynes can be achieved using a rhodium catalyst with the in-situ formation and removal of an acetylhydrazine directing group. acs.orgacs.orgnih.gov Rhodium/copper co-catalyzed systems have been developed for the annulation of benzimides with internal alkynes, proceeding through sequential C-H and C-N bond cleavage. nih.gov

Other transition metals like cobalt, nickel, iron, and rhenium have also been utilized in indenone synthesis, often proceeding through C-H activation pathways. bohrium.comresearchgate.netnih.gov

Table 2: Examples of Transition Metal-Catalyzed Indenone Synthesis

| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type |

| Palladium(II) acetate/Ligand | o-Halobenzaldehyde | Alkyne | Larock Annulation bohrium.com |

| [Rh(Cp*)Cl2]2/NaOAc | Benzaldehyde | Alkyne | C-H Activation/Annulation acs.orgacs.orgnih.gov |

| Rh(I)/Cu(II) | Benzimide | Internal Alkyne | C-H/C-N Activation/Annulation nih.gov |

| Pd(OAc)2 | o-Iodoketone | Aldehyde | Acylation/Aldol Condensation nih.gov |

| CoBr2/Bipyridine | Aryl titanate | Alkyne | Cyclization researchgate.net |

Organocatalytic and Biocatalytic Pathways

Organocatalysis has gained prominence as a metal-free approach for the synthesis of enantiomerically enriched compounds, including precursors to chiral indenones. nih.gov Proline and its derivatives are classic examples of organocatalysts used in asymmetric reactions. youtube.com For instance, diphenylprolinol silyl (B83357) ether can catalyze asymmetric Michael/Michael and Michael/aldol domino reactions to produce highly substituted trans-hydrindanes with excellent stereoselectivity. nih.gov While direct organocatalytic synthesis of this compound is not extensively documented, the synthesis of chiral building blocks that can be converted to such structures is a key application of this methodology.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative. However, specific biocatalytic pathways for the direct synthesis of this compound are not yet well-established in the literature. The potential for using enzymes for selective acylation or cyclization reactions remains an area for future exploration.

Multi-Component Reactions (MCRs) Towards this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. organic-chemistry.orgacsgcipr.org These reactions are well-suited for generating molecular diversity. acsgcipr.org

While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs are widely used to synthesize highly functionalized indenone and indandione derivatives. For example, a one-pot, four-component condensation of 1,3-indandione, an aromatic aldehyde, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate can be used to synthesize indeno[1,2-b]pyridines under solvent-free conditions. oiccpress.com The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that can generate complex, peptide-like structures, and similar strategies could potentially be adapted for the synthesis of complex indenone derivatives. organic-chemistry.orgnih.gov

Stereoselective Synthesis of Chiral this compound Precursors and Analogs

The synthesis of chiral indenones is of great interest due to their potential biological activity. researchgate.netoaepublish.com The construction of chiral indene (B144670) skeletons can be achieved through two main strategies: the asymmetric synthesis of the indene ring itself or the enantioselective functionalization of a pre-existing indene core. researchgate.netoaepublish.com

Transition metal catalysis plays a crucial role in the stereoselective synthesis of indenones. Chiral rhodium(III) complexes have been used to catalyze the asymmetric [3+2] annulation of arylnitrones with alkynes to construct chiral indenes and indenones. researchgate.net Palladium-catalyzed asymmetric allylic alkylation and dipolar cyclization reactions are powerful methods for creating chiral spiro-indenes with quaternary stereocenters. oaepublish.comresearchgate.net Rhodium-catalyzed asymmetric intramolecular 1,4-addition has been employed for the enantioselective synthesis of chiral 3-aryl-1-indanones. organic-chemistry.org

Organocatalysis also provides a powerful tool for stereoselective synthesis. Chiral amines, such as diphenylprolinol silyl ether, can catalyze domino reactions to create complex cyclic systems with multiple stereocenters in a highly controlled manner. nih.govyoutube.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being incorporated into the synthesis of indenones to reduce environmental impact. This includes the use of greener solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis has been shown to accelerate reactions and improve yields in the synthesis of indenones. For example, the microwave-assisted intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids catalyzed by metal triflates in ionic liquids is a green method for preparing 1-indanones. nih.gov Similarly, the Nazarov cyclization of chalcones to form indanones can be performed under microwave irradiation. preprints.org

The use of environmentally benign solvents is another key aspect of green chemistry. Water has been used as a solvent for the rhodium-catalyzed synthesis of 2,3-substituted indanones. organic-chemistry.org 4-Methyltetrahydropyran (4-MeTHP), a greener alternative to traditional ethereal solvents, has been successfully employed in the Nazarov cyclization. preprints.org

Catalyst choice is also critical. The use of reusable catalysts, such as silica-supported sulfuric acid (Fe3O4@SiO2@Pr-SO3H), for the synthesis of indenopyridine derivatives represents a green approach. oiccpress.com Photocatalysis, using visible light as an energy source, is an emerging green method for radical cascade cyclizations to produce indanones and other heterocyclic compounds. acs.org

Chemical Reactivity, Reaction Mechanisms, and Transformational Chemistry of 1 Acetyl 1,3 Dihydro 2h Inden 2 One

Electrophilic and Nucleophilic Reaction Pathways of the Indenone Core

The indenone core of 1-acetyl-1,3-dihydro-2H-inden-2-one possesses both electron-rich and electron-deficient sites, rendering it susceptible to attack by both electrophiles and nucleophiles.

Substitutions at the Indenone Ring System

The aromatic ring of the indenone system can undergo electrophilic substitution reactions, with the position of substitution being directed by the existing substituents. The reactivity of the bicyclic system is influenced by the electron-withdrawing nature of the ketone and acetyl groups.

Conversely, the carbonyl group at the 2-position of the indenone core is a primary site for nucleophilic attack. This can lead to a variety of addition products, depending on the nature of the nucleophile and the reaction conditions. For instance, reactions with organometallic reagents or hydride donors can result in the formation of the corresponding alcohol.

A related compound, 1-acetyl-2-chloro-3-iminoindoline hydrochloride, demonstrates the susceptibility of the C2 position to nucleophilic substitution. researchgate.net In this molecule, the chlorine atom at the second position is readily replaced by various nucleophiles, such as secondary amines and thiophenol. researchgate.net This suggests that the corresponding position in this compound would also be reactive towards nucleophiles, especially if converted to a better leaving group.

Reactivity of the Acetyl Moiety

The acetyl group attached to the 1-position of the indenone ring introduces additional reaction possibilities. The methyl group of the acetyl moiety is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in a range of reactions, including alkylation, aldol (B89426) condensation, and Claisen condensation, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Furthermore, the carbonyl group of the acetyl moiety is also susceptible to nucleophilic attack, similar to the indenone carbonyl. This can lead to the formation of alcohols upon reduction or the addition of organometallic reagents.

Cycloaddition and Pericyclic Reactions Involving the this compound System

Pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state, represent a powerful tool in organic synthesis. libretexts.org The indenone system, with its conjugated π-system, has the potential to participate in such reactions.

One of the most well-known types of pericyclic reactions is the Diels-Alder reaction, a [4+2] cycloaddition. libretexts.org While this compound itself is not a classic diene or dienophile, derivatives can be envisioned to participate in such transformations. For example, the introduction of a double bond in the five-membered ring could generate a diene capable of reacting with a dienophile.

Another important class of pericyclic reactions is the 1,3-dipolar cycloaddition. youtube.comunm.edu This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. youtube.com Derivatives of this compound could potentially be transformed into 1,3-dipoles or act as dipolarophiles, opening up pathways to complex heterocyclic structures.

Oxidative and Reductive Transformations

The carbonyl groups present in this compound are susceptible to both oxidation and reduction.

Reductive Transformations: The ketone and acetyl carbonyls can be reduced to the corresponding alcohols using various reducing agents. The choice of reagent can allow for selective reduction of one carbonyl group over the other. For instance, milder reducing agents might selectively reduce the more reactive acetyl carbonyl. Complete reduction of both carbonyls would yield the corresponding diol.

Oxidative Transformations: Oxidative cleavage of the C1-C2 bond in the five-membered ring can be achieved under certain conditions, leading to the formation of dicarboxylic acid derivatives. Additionally, oxidation of the methylene (B1212753) group adjacent to the aromatic ring could potentially lead to the formation of an α,β-unsaturated ketone. Research on the oxidative dearomatization of furan (B31954) rings in related systems has shown the potential for complex transformations and cyclizations. mdpi.com

Rearrangement Reactions of this compound and Related Structures

Under certain conditions, such as acidic or basic catalysis, this compound and its derivatives can undergo rearrangement reactions. These rearrangements can lead to the formation of new carbocyclic or heterocyclic ring systems. For example, acid-catalyzed rearrangements could potentially involve Wagner-Meerwein type shifts, leading to ring expansion or contraction.

Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity

The reactivity of this compound at multiple sites provides a platform for extensive derivatization to create a library of compounds with increased molecular complexity and functional diversity.

Strategies include:

Functionalization of the Acetyl Group: As mentioned earlier, the enolization of the acetyl group allows for a wide range of C-C bond-forming reactions.

Modification of the Indenone Carbonyl: The ketone at the 2-position can be converted into various other functional groups, such as an oxime, hydrazone, or subjected to Wittig-type reactions to form an exocyclic double bond. Cyclization of hydrazones derived from acetylnaphthols with triphosgene (B27547) has been shown to produce naphthoxazines or their spiro dimers, suggesting similar possibilities for indenone derivatives. mdpi.com

Substitution on the Aromatic Ring: Electrophilic substitution reactions on the benzene (B151609) ring can introduce a variety of substituents, modulating the electronic properties and biological activity of the molecule.

Building Fused Ring Systems: The existing indenone framework can be used as a scaffold to construct more complex polycyclic systems through annulation reactions.

These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds in various applications, including medicinal chemistry and materials science.

Formation of Heterocyclic Systems from this compound Precursors

The 1,3-dicarbonyl moiety within this compound serves as a key synthon for the construction of various heterocyclic rings, most notably pyrazoles and isoxazoles, through condensation reactions with dinucleophiles.

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of pyrazoles. In the case of this compound, the reaction proceeds via a cyclocondensation mechanism. The initial step involves the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole (B372694) ring. The regioselectivity of this reaction, meaning which carbonyl group is attacked first, can be influenced by the reaction conditions and the substitution pattern of the hydrazine derivative. For instance, studies on analogous 1,3-diketones have shown that the use of fluorinated alcohols as solvents can significantly enhance the regioselectivity of pyrazole formation.

Similarly, the reaction with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazole (B147169) derivatives. beilstein-journals.org The mechanism is analogous to pyrazole formation, involving the initial formation of an oxime with one of the carbonyl groups, followed by cyclization and dehydration to afford the fused isoxazole ring system. sigmaaldrich.com

The resulting indeno-fused pyrazoles and isoxazoles are of significant interest in medicinal chemistry due to their diverse biological activities. For example, indeno[1,2-c]pyrazole derivatives have been investigated as potential anticancer agents and inhibitors of tyrosine kinases. researchgate.net The synthesis of these derivatives often involves a Claisen-Schmidt condensation followed by a microwave-assisted cyclocondensation with arylhydrazines. researchgate.netnih.gov

Table 1: Synthesis of Indeno-Fused Heterocycles

| Precursor | Reagent | Heterocyclic Product | Reaction Type | Reference |

| This compound | Hydrazine Hydrate | Indeno[1,2-c]pyrazole derivative | Cyclocondensation | nih.gov |

| This compound | Hydroxylamine Hydrochloride | Indeno[2,1-d]isoxazole derivative | Cyclocondensation | beilstein-journals.org |

| 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one | Arylhydrazine hydrochloride | 6-Chloro-7-methoxy-2-aryl-3-[4-(piperidin-1-yl)phenyl]-2,4-dihydroindeno[1,2-c]pyrazole | Microwave-assisted cyclocondensation | nih.gov |

Functional Group Interconversions and Modifications

The carbonyl and acetyl groups of this compound are amenable to a variety of functional group interconversions, offering pathways to a wider range of derivatives.

One of the key reactions of dicarbonyl compounds is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound with a carbonyl group, catalyzed by a weak base, to form a new carbon-carbon double bond. wikipedia.org While specific examples with this compound are not extensively documented in the provided search results, related systems like 2-acetyl-1,3-indandione undergo Claisen-Schmidt condensation, a similar reaction, with aldehydes. wikipedia.org This suggests that the carbonyl groups of this compound could react with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield unsaturated derivatives.

Furthermore, the carbonyl groups can undergo reduction. The choice of reducing agent can allow for selective transformation. For instance, milder reducing agents might selectively reduce one carbonyl group over the other, depending on their relative reactivity. The resulting hydroxyl groups can then be further functionalized.

The acetyl group itself can also be a site for modification. For instance, it can be subjected to deacetylation under certain conditions. One study on a related 2-acetyl-1,3-indandione derivative reported an unexpected deacetylation during a Claisen-Schmidt condensation reaction in acetic acid. wikipedia.org

Table 2: Potential Functional Group Modifications

| Starting Material | Reagent/Reaction Type | Potential Product | Reference |

| This compound | Active Methylene Compound (e.g., Malononitrile) / Knoevenagel Condensation | Unsaturated indenone derivative | wikipedia.org |

| This compound | Reducing Agent (e.g., NaBH4) | Hydroxy-acetyl-indane derivative | General chemical principle |

| 2-Acetyl-1,3-indandione derivative | Acetic Acid / Claisen-Schmidt Condensation | Deacetylated indenone derivative | wikipedia.org |

Advanced Spectroscopic and Structural Characterization of 1 Acetyl 1,3 Dihydro 2h Inden 2 One Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For a comprehensive analysis of 1-Acetyl-1,3-dihydro-2H-inden-2-one analogs, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map out the carbon skeleton and the connectivity of protons.

For the analog, 2-Acetyl-2,3-dihydro-1H-inden-1-one , the 1H NMR spectrum provides initial crucial information. nih.gov The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals reveal the electronic environment and neighboring protons for each hydrogen atom in the molecule.

| Proton Assignment (Analog: 2-Acetyl-2,3-dihydro-1H-inden-1-one) | Chemical Shift (ppm) | Multiplicity | Integration |

| Acetyl-CH3 | ~2.2 | Singlet | 3H |

| CH | ~3.8 | Triplet | 1H |

| CH2 | ~3.3 | Doublet | 2H |

| Aromatic-H | ~7.3-7.8 | Multiplet | 4H |

| Note: This is a representative table based on typical chemical shifts for such structures and available data on analogs. Actual values may vary. |

To further refine the structural assignment and resolve any ambiguities from the 1D spectra, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For an analog of this compound, a COSY spectrum would show correlations between the methine proton and the adjacent methylene (B1212753) protons in the five-membered ring, as well as couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning the 13C NMR spectrum. Each cross-peak in an HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, in an acetylated indenone, HMBC would show correlations from the acetyl protons to the acetyl carbonyl carbon and the carbon to which the acetyl group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is crucial for determining the stereochemistry and conformation of the molecule. For a substituted indenone, NOESY could reveal through-space interactions between the acetyl group protons and protons on the indenone core, providing insights into the preferred orientation of the acetyl group.

| 2D NMR Correlation | Expected Observation for an Acetyl Indenone Analog |

| COSY | Correlation between the CH proton and the CH2 protons of the five-membered ring. |

| HSQC | Correlation of each aliphatic and aromatic proton signal to its directly bonded carbon signal. |

| HMBC | Correlation from acetyl-CH3 protons to the acetyl carbonyl carbon and the adjacent ring carbon. |

| NOESY | Potential through-space correlation between the acetyl-CH3 protons and nearby aromatic or aliphatic protons, indicating spatial proximity. |

The five-membered ring in the 1,3-dihydro-2H-inden-2-one scaffold is not planar and can undergo conformational changes, such as ring puckering. Furthermore, rotation around the single bond connecting the acetyl group to the indenone core can be sterically hindered, potentially leading to different stable conformers.

Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, these signals broaden, coalesce, and eventually sharpen into a single averaged signal at high temperatures where the interconversion is rapid.

From a DNMR lineshape analysis, the activation energy (ΔG‡) for the conformational interchange can be calculated, providing quantitative information about the energy barriers to these processes. For acetylated indenones, DNMR could be used to study the barrier to rotation of the acetyl group and the dynamics of the five-membered ring. nih.gov

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

For a close analog, 1H-Inden-1-one, 2-acetyl-5-fluoro-2,3-dihydro- , mass spectrometry indicates a molecular weight of 192.19 g/mol , with a protonated molecule [M+H]+ observed at m/z 193. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula with high confidence.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For ketones, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org For an acetylated indenone, characteristic fragmentation would likely involve the loss of the acetyl group (a neutral loss of 42 Da, CH2CO) or the methyl group from the acetyl moiety (a loss of 15 Da).

| Ion | m/z (Expected) | Possible Identity/Origin |

| [M+H]+ | 175 | Protonated molecule |

| [M-CH3]+ | 160 | Loss of a methyl radical from the acetyl group |

| [M-COCH3]+ | 132 | Loss of the acetyl group |

| [C9H7O]+ | 131 | Further fragmentation of the indenone core |

| Note: This table is predictive for this compound and its analogs based on common fragmentation patterns. |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These techniques are invaluable for monitoring the progress of chemical reactions, identifying intermediates and byproducts, and assessing the purity of the final product.

For the analysis of this compound and its analogs, LC-MS would be particularly suitable, as these compounds are likely to be sufficiently polar and have good solubility in common HPLC mobile phases. nih.gov GC-MS could also be employed, provided the compound is thermally stable and sufficiently volatile. nih.gov The NIST WebBook provides a mass spectrum for the parent compound 2H-Inden-2-one, 1,3-dihydro-, which serves as a reference for the fragmentation of the core structure. nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR and Raman spectra would be dominated by strong absorptions corresponding to the carbonyl stretching vibrations. The presence of two carbonyl groups (one in the ring and one in the acetyl group) would likely give rise to two distinct C=O stretching bands. The exact positions of these bands are sensitive to the molecular environment, including conjugation and hydrogen bonding.

| Vibrational Mode | Expected Wavenumber (cm-1) | Technique |

| C=O stretch (acetyl) | 1710-1730 | IR, Raman |

| C=O stretch (indenone) | 1690-1710 | IR, Raman |

| C=C stretch (aromatic) | 1580-1620 | IR, Raman |

| C-H stretch (aromatic) | 3000-3100 | IR, Raman |

| C-H stretch (aliphatic) | 2850-3000 | IR, Raman |

| Note: This table is based on typical vibrational frequencies for the functional groups present. |

For the analog 2-Acetyl-2,3-dihydro-1H-inden-1-one , an IR spectrum is available which would show characteristic peaks for the carbonyl and other functional groups. nih.gov A detailed analysis of the vibrational spectra, often aided by computational methods such as Density Functional Theory (DFT), allows for a complete assignment of the fundamental vibrational modes of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

X-ray crystallography provides the most definitive structural information for a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined.

An X-ray crystal structure of this compound would reveal:

Bond lengths and angles: Providing precise geometric parameters of the molecule.

Conformation: The exact puckering of the five-membered ring and the torsional angle of the acetyl group in the solid state.

Stereochemistry: Unambiguously confirming the relative and absolute stereochemistry if chiral centers are present.

Crystal packing: How the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state architecture of organic compounds is dictated by a delicate balance of intermolecular forces. While classical hydrogen bonds are often dominant, other non-covalent interactions such as π-stacking play a significant role in the crystal packing of aromatic and conjugated systems like indenone derivatives. nih.gov

Hydrogen Bonding:

In analogs of this compound that incorporate hydrogen bond donors and acceptors, these interactions are pivotal in defining the supramolecular assembly. For instance, in related indazole derivatives, weak C-H···O and C-H···N hydrogen bonds have been observed to form layered structures. researchgate.net The presence of hydroxyl or amino substituents on the indenone framework would introduce stronger O-H···O or N-H···O hydrogen bonds, further influencing the crystal lattice. The competition between intra- and intermolecular hydrogen bonds can also dictate the final solid-state conformation. nih.govnih.gov

π-Stacking Interactions:

The planar aromatic ring of the indenone core and the π-system of the acetyl group create opportunities for π-stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, are crucial in the vertical arrangement of molecules in the crystal lattice. youtube.com In various aromatic compounds, including derivatives of indazole, offset π-π stacking and C-Cl···π interactions contribute to the formation of molecular stacks. researchgate.netnih.gov The geometry of this stacking can vary, with common arrangements being face-to-face or edge-to-face. nih.gov The interplay of these stacking forces with other intermolecular interactions, such as hydrogen bonds, results in complex three-dimensional networks. researchgate.net It is noteworthy that the introduction of substituents can modulate the strength and nature of these π-stacking interactions. nih.gov

| Interaction Type | Typical Participating Groups in Indenone Analogs | Consequence on Crystal Packing |

| Hydrogen Bonding | C-H···O, C-H···N, O-H···O, N-H···O | Formation of chains, layers, and 3D networks |

| π-Stacking | Aromatic rings of the indenone core | Formation of molecular stacks (face-to-face, edge-to-face) |

| van der Waals Forces | All atoms in the molecule | Overall crystal density and stability |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment

For chiral molecules, determining the absolute configuration is a critical aspect of their characterization. Chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), have emerged as powerful, non-destructive techniques for this purpose, especially when single-crystal X-ray crystallography is not feasible. frontiersin.orgresearchgate.net

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's absolute configuration. For indenone derivatives, the electronic transitions associated with the aromatic chromophore and the carbonyl group (n → π* and π → π*) are expected to give rise to distinct ECD signals, typically in the 200-400 nm range. frontiersin.orgnih.gov

The absolute configuration can be assigned by comparing the experimental ECD spectrum with the theoretical spectrum calculated for a specific enantiomer using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). rsc.org A good match between the experimental and calculated spectra provides a reliable assignment of the absolute stereochemistry. The exciton (B1674681) chirality method (ECM) can also be a valuable tool when multiple chromophores are present, correlating the sign of the exciton couplet to the spatial arrangement of the transition dipole moments. nih.gov

Vibrational Circular Dichroism (VCD):

VCD spectroscopy is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. cam.ac.uk The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry, with each vibrational mode potentially exhibiting a VCD signal.

Similar to ECD, the assignment of absolute configuration using VCD involves comparing the experimental spectrum with the DFT-calculated spectrum for a known enantiomer. researchgate.net A high level of confidence in the assignment is achieved when the signs and relative intensities of the major VCD bands in the experimental and calculated spectra are in good agreement. VCD can be particularly advantageous for molecules that are transparent in the UV-Vis region or for which ECD signals are weak or ambiguous.

| Spectroscopic Technique | Principle | Application to Indenone Analogs |

| ECD | Differential absorption of circularly polarized UV-Vis light by chiral molecules. | Determination of absolute configuration based on Cotton effects from aromatic and carbonyl chromophores. |

| VCD | Differential absorption of circularly polarized IR light during vibrational transitions. | Determination of absolute configuration by comparing experimental and calculated vibrational spectra. |

Computational Chemistry and Theoretical Investigations of 1 Acetyl 1,3 Dihydro 2h Inden 2 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern chemical research, providing a balance between accuracy and computational cost. nih.gov These methods are used to solve the Schrödinger equation for a molecule, yielding information about its electronic structure and a wide range of properties. For a molecule like 1-Acetyl-1,3-dihydro-2H-inden-2-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, would be the standard approach. nih.govresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

A critical first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this would involve finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

The presence of the acetyl group introduces a rotational degree of freedom, suggesting the possibility of different conformers. Conformational analysis would systematically explore this rotation to identify all stable isomers and their relative energies, providing insight into the molecule's preferred shape under various conditions. While no specific conformational analysis for this compound is published, studies on the related parent molecule, 2-indanone, have established a planar C2v equilibrium conformation for its five-membered ring.

Electronic Energy, Dipole Moment, and Charge Distribution Studies

Furthermore, analyzing the distribution of electron density, often through methods like Natural Bond Orbital (NBO) analysis or mapping the electrostatic potential (ESP), reveals the partial charges on each atom. This would identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, which is fundamental for predicting its chemical reactivity.

Table 1: Known and Hypothetical Physical and Computational Properties of this compound

| Property | Value/Expected Outcome | Source/Method |

| Molecular Formula | C₁₁H₁₀O₂ | lookchem.com |

| Molecular Weight | 174.19 g/mol | lookchem.com |

| Boiling Point | 322.3°C at 760 mmHg | lookchem.com |

| Density | 1.19 g/cm³ | lookchem.com |

| Optimized Geometry | Data not available. Would provide precise bond lengths (e.g., C=O, C-C) and angles. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Dipole Moment | Data not available. Expected to be non-zero due to carbonyl groups. | DFT Calculation |

| Atomic Charges | Data not available. Would show negative charge on oxygen atoms and positive charge on carbonyl carbons. | NBO/ESP Analysis |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity and reaction mechanisms of molecules. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Computational analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. This would reveal which parts of the molecule are most involved in electronic transitions and chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | Data not available | Indicates electron-donating ability |

| LUMO Energy | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Predicts chemical reactivity and stability |

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is extensively used to predict spectroscopic data, which serves as a powerful tool for confirming the structure of synthesized compounds. By calculating vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. Comparing this theoretical spectrum with experimental data helps in assigning specific absorption bands to the corresponding molecular vibrations, such as the C=O stretches of the ketone and acetyl groups. Similarly, Gauge-Invariant Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Although experimental spectra for this compound are not widely published, a computational study would provide theoretical spectra that could aid in its future identification and characterization. scilit.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and dynamic behavior of atoms and molecules over time. An MD simulation of this compound would model its behavior in different environments, such as in a vacuum or in the presence of solvent molecules.

This approach is particularly valuable for understanding solvent effects. By explicitly including solvent molecules (like water or an organic solvent) in the simulation box, one can observe how the solvent interacts with the solute, affecting its conformation and properties. For example, MD simulations can predict how solvent molecules arrange themselves around the solute, which can be crucial for understanding reaction mechanisms in solution. Such simulations could reveal the stability of different conformers in various solvents and provide insights into its solvation free energy.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a key tool for elucidating complex reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

A transition state is the highest energy point along a reaction coordinate and represents the bottleneck of the reaction. By calculating the energy of the transition state, chemists can determine the activation energy barrier, which is directly related to the reaction rate. Techniques like intrinsic reaction coordinate (IRC) calculations can confirm that a located transition state correctly connects the desired reactant and product. While no specific reaction mechanisms involving this compound have been computationally studied, this methodology is routinely applied to understand reactions ranging from simple organic transformations to complex enzymatic catalysis.

Intermolecular Interaction Studies (e.g., Host-Guest Chemistry, Binding Site Analysis in Research Models)

The study of intermolecular interactions is crucial for understanding the chemical behavior and potential applications of a molecule. For this compound, these non-covalent interactions can be explored through computational models, particularly in the context of how it might bind within the active site of a biological target or form a complex with a host molecule.

While specific host-guest chemistry studies involving this compound with classic host molecules like cyclodextrins or crown ethers are not extensively documented in the literature, the principles of such interactions can be inferred from its structural features. Host-guest chemistry involves the encapsulation of a "guest" molecule (in this case, this compound) within a larger "host" molecule. wikipedia.org This association is governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org Given the presence of a carbonyl group and an acetyl group, this compound has the potential to act as a hydrogen bond acceptor, a key feature for forming stable host-guest complexes.

More readily available are computational studies on the binding of structurally related indanone derivatives to biological macromolecules, which serve as excellent research models for understanding potential intermolecular interactions. These binding site analyses provide valuable insights into the types of interactions that this compound might engage in.

Research into indanone derivatives as inhibitors of enzymes like acetylcholinesterase (AChE) has utilized molecular docking simulations to elucidate their binding modes. nih.gov These studies have successfully constructed three-dimensional quantitative structure-activity relationship (3D-QSAR) models, which correlate the molecule's structure with its biological activity. nih.gov The models revealed that the binding affinity could be improved by substituting certain moieties with more hydrophobic and bulky groups that have a high partial positive charge. nih.gov This suggests that both electrostatic and hydrophobic interactions are key to the binding of indanone derivatives within the AChE active site.

Similarly, computational investigations have been conducted on indanone derivatives as potential inhibitors of Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.gov Molecular dynamics studies and binding affinity calculations using the MM/PBSA method have been employed to understand the molecular interactions. nih.gov These studies identified several indanone derivatives with a better binding affinity for CRBN than the known ligand thalidomide. nih.gov

Furthermore, in the context of neurodegenerative diseases, derivatives of 1-indanone (B140024) have been designed and evaluated as ligands for misfolded α-synuclein aggregates, which are hallmarks of Parkinson's disease. nih.govresearchgate.net Saturation binding experiments with α-synuclein fibrils have identified lead candidates with high binding affinities. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that substitutions on the indanone core can significantly impact binding affinity and selectivity against other amyloid proteins like amyloid-β and tau fibrils. nih.gov

The following table summarizes the binding affinities of some 1-indanone derivatives for α-synuclein fibrils, as reported in the literature.

| Compound | Target | Binding Affinity (Kd in nM) |

| Compound 8 | α-synuclein fibrils | 9.0 nih.govresearchgate.net |

| Compound 32 | α-synuclein fibrils | 18.8 nih.govresearchgate.net |

This table presents binding affinity data for selected 1-indanone derivatives to α-synuclein fibrils.

In other research, certain 1-indanone derivatives have shown inhibitory activity against cholinesterases (AChE and BuChE) and the self-assembly of amyloid-beta (Aβ). beilstein-journals.org The most potent of these compounds exhibited IC50 values in the nanomolar range for AChE inhibition. beilstein-journals.org

The table below shows the inhibitory concentrations for selected 1-indanone derivatives against acetylcholinesterase.

| Compound | Target | Inhibitory Concentration (IC50 in nM) |

| Compound 26d | Acetylcholinesterase (AChE) | 14.8 beilstein-journals.org |

| Compound 26i | Acetylcholinesterase (AChE) | 18.6 beilstein-journals.org |

This table displays the half-maximal inhibitory concentration (IC50) of specific 1-indanone derivatives against acetylcholinesterase.

These examples of binding site analysis for structurally similar compounds provide a strong foundation for predicting the intermolecular interaction behavior of this compound. The recurring themes of hydrogen bonding, hydrophobic interactions, and the influence of electrostatic potential highlight the key factors that would govern its interactions in both host-guest systems and at the binding sites of biological targets.

Advanced Applications and Roles in Chemical Research Non Clinical Focus

1-Acetyl-1,3-dihydro-2H-inden-2-one as a Versatile Synthetic Intermediate and Building Block

The reactivity of the acetyl group and the indanone core makes this compound a strategic starting point for creating more elaborate molecules. Organic chemists utilize its structure to introduce complexity and build diverse molecular frameworks.

The indanone scaffold is a well-established precursor for constructing fused polycyclic systems. nih.gov While direct examples detailing the use of this compound are specific, the broader class of 1-indanones and their derivatives are frequently employed in annulation reactions to build larger, multi-ring structures. nih.gov For instance, reactions that target the active methylene (B1212753) group between the two carbonyls can initiate cyclization cascades, leading to the formation of new rings. The acetyl group can be chemically modified or participate directly in these cyclizations, guiding the formation of specific polycyclic products. The synthesis of indenoporphyrins, which are highly modified porphyrins, showcases the utility of the indene (B144670) framework in creating complex, conjugated macrocycles. thegoodscentscompany.com

Diversity-oriented synthesis (DOS) aims to generate large collections of structurally diverse small molecules for screening in drug discovery and chemical biology. nih.gov The indanone core, as present in this compound, serves as an excellent scaffold for such endeavors. By systematically reacting the different functional handles—the ketone, the acetyl group, and the aromatic ring—chemists can rapidly generate a library of related but distinct compounds. For example, Knoevenagel condensation at the active methylene position or aldol (B89426) reactions involving the acetyl group can introduce a wide variety of substituents and appendages, creating a family of molecules from a single, common starting block. mdpi.comnih.gov This strategy is crucial for exploring chemical space and identifying compounds with novel properties. nih.gov

Applications in Materials Science Research

The photophysical properties and rigid structure of the indanone family of compounds make them attractive candidates for investigation in materials science, particularly in the development of new functional organic materials.

While specific research on incorporating this compound into polymers is not extensively documented, the parent structure, indane-1,3-dione, is a known building block for creating functional materials. mdpi.com Derivatives of indane-1,3-dione are used to synthesize push-pull dyes, which are molecules with electron-donating and electron-accepting groups that exhibit interesting electronic and optical properties. nih.gov These properties are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and nonlinear optics. The acetyl-substituted indanone could potentially be used to tune the electronic properties of such materials or to provide a reactive site for polymerization.

A closely related compound, 2-acetylindan-1,3-dione, has been the subject of photophysical and photochemical studies. researchgate.net This molecule exhibits weak fluorescence and its absorption and emission spectra are sensitive to the polarity of the solvent. researchgate.net Such studies provide evidence for processes like excited-state intramolecular proton transfer (ESIPT), where a proton moves from one part of the molecule to another upon absorption of light. researchgate.net This phenomenon is of fundamental interest and is crucial for designing molecular switches and sensors. The spectroscopic properties of this compound are likewise valuable for understanding its behavior in the excited state, which can inform its use as a photophysical probe.

Table 1: Photophysical Properties of a Related Indandione Derivative This table presents data for the related compound 2-acetylindan-1,3-dione, illustrating the types of photophysical characteristics studied in this class of molecules.

| Solvent | Absorption Max (cm⁻¹) | Fluorescence Max (cm⁻¹) | Stokes Shift (cm⁻¹) |

| Cyclohexane | ~29,000 | ~19,000 | ~10,000 |

| Acetonitrile | ~28,500 | ~18,500 | ~10,000 |

| Ethanol | ~28,500 | ~18,500 | ~10,000 |

Data adapted from studies on 2-acetylindan-1,3-dione, which show a large Stokes shift indicative of significant structural rearrangement in the excited state, such as ESIPT. researchgate.net

Role as a Chemical Probe or Reagent in Mechanistic Organic Chemistry

The reactivity of β-dicarbonyl compounds like this compound makes them useful tools for studying the mechanisms of organic reactions. The compound can act as a nucleophile (after deprotonation) or as a substrate for various electrophilic and nucleophilic additions. By studying the kinetics, intermediates, and products of its reactions, chemists can gain insight into fundamental reaction pathways. For example, its reactions can be used to probe the stereoelectronic requirements of a particular transformation or to trap reactive intermediates. The well-defined structure of the indanone framework provides a rigid system that can help in the stereochemical analysis of reaction mechanisms.

Exploration in Catalysis and Ligand Design

While specific research on this compound as a direct ligand in catalysis is not extensively documented, the broader class of indanone derivatives plays a significant role in the development of catalysts and ligands. The indanone scaffold is a key component in various ligands used in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement.

For instance, derivatives of 1-indanone (B140024) are utilized in the synthesis of ligands for transition-metal-catalyzed reactions. researchgate.net These reactions are fundamental to modern organic chemistry, enabling the efficient construction of complex molecules. The structural rigidity and functionality of the indanone core can influence the steric and electronic properties of a catalyst, thereby affecting its activity and selectivity.

Rhodium-catalyzed reactions, for example, have been employed for the synthesis of 2,3-substituted indanones, highlighting the compatibility of the indanone framework with transition metal catalysis. organic-chemistry.orgresearchgate.net In some cases, the indanone itself can be the target molecule of a catalytic reaction, with its synthesis being achieved through methods like rhodium-catalyzed intramolecular 1,4-addition. organic-chemistry.org

Furthermore, the reactivity of the acetyl group in this compound offers potential for its incorporation into more complex ligand structures. The ketone and acetyl functionalities can serve as coordination sites for metal ions, making it a candidate for the design of novel polydentate ligands. These ligands could find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. The development of new ligands is crucial for advancing catalytic processes, aiming for higher efficiency, selectivity, and sustainability.

Development of Novel Analytical Methods for Detection and Quantification in Research Settings

The detection and quantification of this compound and related indenone compounds in research settings rely on a variety of modern analytical techniques. The development of these methods is essential for monitoring reaction progress, determining product purity, and conducting fundamental chemical studies.

Spectroscopic and Chromatographic Techniques:

| Analytical Technique | Application in Indenone Analysis |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule. ¹H and ¹³C NMR are routinely used to characterize newly synthesized indenone derivatives. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for separating and identifying components in a mixture. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as the carbonyl (C=O) stretching vibrations of the ketone and acetyl groups. nih.gov |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule and can be used for quantitative analysis. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | A powerful technique for separating, identifying, and quantifying individual components in a mixture. It is widely used to assess the purity of indenone compounds and to monitor the progress of reactions involving them. |

The National Institute of Standards and Technology (NIST) provides reference data for 2H-Inden-2-one, 1,3-dihydro-, which serves as a foundational compound for more complex derivatives like this compound. nist.gov This data includes mass spectra and other physical properties that are crucial for the development and validation of analytical methods.

Fundamental Investigations into Tautomerism and Isomerism in Related Indenone Systems

Tautomerism, the phenomenon where a chemical compound exists in two or more interconvertible structures that differ in the position of a proton and a double bond, is a key area of investigation for indenone systems. byjus.comnumberanalytics.comwikipedia.orgallen.in this compound, with its dicarbonyl functionality, is a prime candidate for exhibiting keto-enol tautomerism.

Keto-Enol Tautomerism in Indenone Systems:

The presence of α-hydrogens adjacent to the carbonyl groups in this compound allows for the formation of enol tautomers. This equilibrium between the keto and enol forms can be influenced by factors such as the solvent, temperature, and the presence of acids or bases. byjus.com

Keto form: The standard structure of this compound.

Enol forms: Multiple enol forms are possible due to the presence of two carbonyl groups. The enolization can occur at the acetyl group or the indenone ketone.

Understanding the tautomeric equilibrium is crucial as the different tautomers can exhibit distinct reactivity. For example, the enol form is a key intermediate in reactions such as aldol condensations and halogenations at the α-carbon.

Isomerism in Indenone Systems:

Beyond tautomerism, which is a type of constitutional isomerism, other forms of isomerism are also relevant to indenone chemistry. quora.com The synthesis of substituted indanones can often lead to the formation of regioisomers, where substituents are located at different positions on the aromatic ring or the five-membered ring. d-nb.info The control of regioselectivity in these synthetic reactions is a significant challenge and an active area of research. d-nb.info

Furthermore, the introduction of chiral centers in indenone derivatives can lead to the existence of stereoisomers (enantiomers and diastereomers). The development of stereoselective synthetic methods to produce single enantiomers of chiral indanones is of great importance, particularly in the context of designing chiral ligands for asymmetric catalysis. organic-chemistry.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.